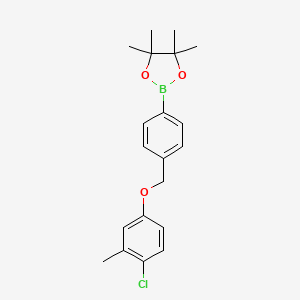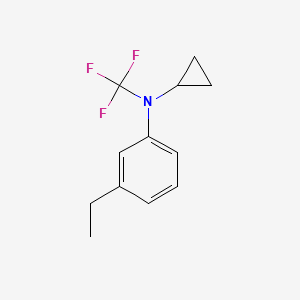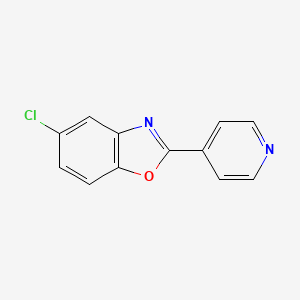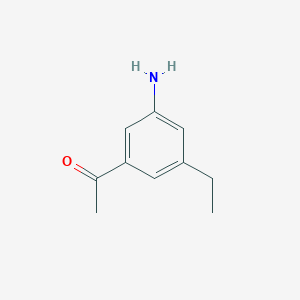![molecular formula C13H10BNO2S B13976681 4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
4-(Benzo[d]thiazol-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[4-(2-benzothiazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(2-benzothiazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-120°C
Industrial Production Methods
Industrial production of B-[4-(2-benzothiazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
B-[4-(2-benzothiazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products
Phenols: Formed through oxidation reactions.
Borane or Boronate Esters: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
B-[4-(2-benzothiazolyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of B-[4-(2-benzothiazolyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The benzothiazole moiety contributes to the compound’s electronic properties, enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and boronic acid group, lacking the benzothiazole moiety.
2-Arylbenzothiazoles: Compounds with a benzothiazole ring substituted at the 2-position with various aryl groups.
Uniqueness
B-[4-(2-benzothiazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and benzothiazole functionalities. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to simpler boronic acids or benzothiazoles.
Properties
Molecular Formula |
C13H10BNO2S |
|---|---|
Molecular Weight |
255.1 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BNO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H |
InChI Key |
IUTDVGSJRKTQPM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


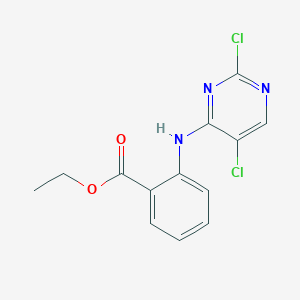

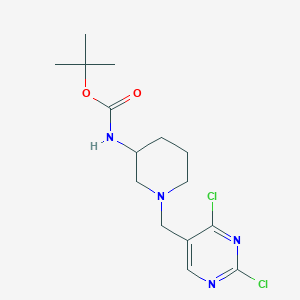
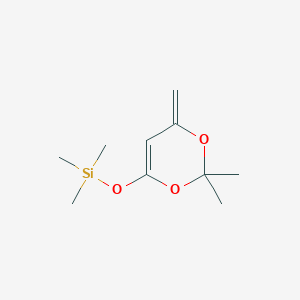
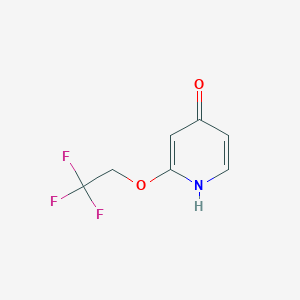

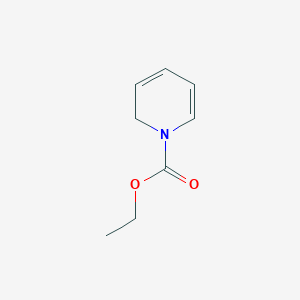
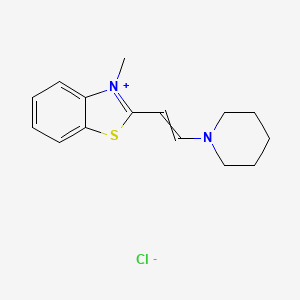
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
